

Compound of Interest

Compound Name:	Bullvalene
Cat. No.:	B092710

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bullvalene is a fascinating fluxional molecule, possessing a unique cage-like structure of ten carbons and ten hydrogens ($C_{10}H_{10}$). Its dynamic nature and its substituted derivatives have garnered significant interest, particularly in the fields of dynamic covalent chemistry, materials science, and drug c

Computational modeling is an indispensable tool for understanding and predicting the complex stereodynamics of **bullvalene**. These methods allow f

These application notes provide an overview of the computational methods and detailed protocols for studying the stereodynamics of **bullvalene**, wit

Application Notes

Understanding the Bullvalene Cope Rearrangement

The fundamental process governing **bullvalene**'s fluxionality is the Cope rearrangement, a^[1][1]-sigmatropic rearrangement. In the case of unsubstitu

- Key Features:

- Low Activation Barrier: The Cope rearrangement in **bullvalene** has a relatively low activation energy, allowing for rapid interconversion at or near room temperature.
- Bishomoaromatic Transition State: The transition state of the rearrangement is a bishomoaromatic species with C_{2v} symmetry.^[2]
- Substituent Effects: The introduction of substituents on the **bullvalene** scaffold breaks the degeneracy of the Cope rearrangement, leading to a rich variety of stereoisomers.

Computational Approaches for Bullvalene Stereodynamics

A variety of computational methods can be employed to model **bullvalene**'s stereodynamics, ranging from semi-empirical methods to high-accuracy ab initio calculations.

- Semi-Empirical Methods (e.g., AM1, PM3): These methods are computationally inexpensive and can be useful for initial explorations of the potential energy surface.
- Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy, making it the most widely used method for stereodynamic calculations.
 - Functionals: Various DFT functionals have been benchmarked for their performance in calculating the activation barriers of Cope rearrangement.
- High-Accuracy Ab Initio Methods (e.g., CBS-QB3, CBS-APNO, CCSD(T)): These methods provide benchmark-quality data for activation energies and transition state structures.

Software for Modeling Bullvalene Dynamics

Several software packages are available for performing the necessary calculations.

- Isomer Generation:

- **bullviso**: A specialized Python tool developed to generate all possible isomers of a substituted **bullvalene**. It can also generate input files for quantum chemistry calculations.

- Quantum Chemistry Calculations:

- **Gaussian**: A widely used commercial software package for electronic structure calculations, including geometry optimizations and transition state calculations.

- MOPAC: A semi-empirical quantum chemistry program that can be used for initial, less computationally intensive studies.[3]
- Kinetics and Statistical Mechanics:
 - MultiWell: A software suite for performing RRKM (Rice-Ramsperger-Kassel-Marcus) theory calculations to determine pressure- and temperature-

Experimental Protocols

Protocol 1: Generation of Substituted Bullvalene Isomers using bullviso

This protocol describes the use of the bullviso Python script to generate all possible constitutional isomers of a substituted **bullvalene** and prepare them for further analysis.

1. Installation and Setup:

- Download the bullviso script from its repository.
- Ensure you have a working Python 3 environment with the RDKit library installed.

2. Input Preparation:

- Prepare a SMILES (Simplified Molecular Input Line Entry System) string for the substituent you wish to place on the **bullvalene** core.

3. Running bullviso:

- Execute the bullviso script from the command line, providing the substituent's SMILES string and the desired substitution pattern as input.
- The script will generate all unique isomer "barcodes," which are numerical representations of the substituent positions.

4. Output Generation:

- bullviso will generate Cartesian coordinates for each unique isomer.
- It can be configured to directly output input files for quantum chemistry software like Gaussian, including the molecular coordinates and basic job controls.

Workflow for Isomer Generation:

Caption: Workflow for generating substituted **bullvalene** isomers with bullviso.

Protocol 2: DFT Calculation of Isomer Energies and Cope Rearrangement Transition State

This protocol outlines the steps for calculating the relative energies of substituted **bullvalene** isomers and locating the transition state for the Cope rearrangement.

1. Geometry Optimization of Isomers:

- Use the input files generated by bullviso for each isomer.
- Perform a geometry optimization and frequency calculation for each isomer.
- Example Gaussian Input (PBE0/def2-SV(P)):[1][5]

```
%nprocshared=4
%mem=8GB
%chk=isomer_A.chk
#p PBE1PBE/def2SVP D3BJ Opt Freq
```

2. Transition State Search for Cope Rearrangement:

- * Identify the reactant and product isomers for a specific Cope rearrangement from the **bullvalene** output.
- * There are two primary methods for finding the transition state (TS) in Gaussian:
 - * Opt=QST2: This method requires the coordinates of the reactant and product. Gaussian will then attempt to find the transition state.
 - * Opt=(TS, CalcFC, NoEigenTest): This method requires a good initial guess for the transition state geometry.
- * Example Gaussian Input (Opt=TS):

```
%nprocshared=4 %mem=8GB %chk=TS_A_to_B.chk #p PBE1PBE/def2SVP D3BJ Opt=(TS,CalcFC,NoEigenTest) Freq
```

3. Calculation of Activation Energy:

- The activation energy (ΔG^\ddagger) is calculated as the difference in Gibbs free energy between the transition state and the reactant isomer.

Workflow for DFT Calculations:

Isomer Input Files

Caption: Workflow for DFT calculations of isomer and transition state energies.

Protocol 3: RRKM Theory Calculations for Rate Constants

This protocol provides a general outline for using the MultiWell software suite to calculate temperature- and pressure-dependent rate constants for the **bullvalene** isomer network.

1. Input from Quantum Chemistry Calculations:

- From the Gaussian output files for the reactant and transition state, you will need:
 - Harmonic vibrational frequencies.
 - Rotational constants.
 - The energy difference between the reactant and the transition state (the activation energy).

2. Preparing the MultiWell Input File:

- The MultiWell input file requires specific sections defining the molecular properties of the reactants and transition states, as well as the reaction coordinates.
- The `gauss2multi` utility within the MultiWell suite can be used to facilitate the conversion of Gaussian output files into the required format for MultiWell.

3. Running the Master Equation Calculation:

- Execute the MultiWell program with the prepared input file.
- The software solves the master equation to provide phenomenological rate constants as a function of temperature and pressure.

4. Analysis of Results:

- The output will provide rate constants that can be used to simulate the dynamic behavior of the **bullvalene** isomer network over time.

Logical Flow of RRKM Calculation:

Caption: Logical flow for calculating rate constants using RRKM theory with MultiWell.

Data Presentation

Table 1: Calculated Activation Enthalpies (ΔH^\ddagger) for the Degenerate Cope Rearrangement

Method	ΔH^\ddagger
CBS-QB3	47.1
B3LYP/6-31G(d)	52.3
AM1	~100
Experimental (gas-phase)	54.8

Note: AM1 results are significantly higher than experimental and higher-level theoretical values.

Table 2: Calculated Relative Energies of Dimethylbullvalene (Me_2BV) Isomers at the PBE0/6-31G(d)

Isomer Barcode
1100000000
1010000000
1001000000
1000100000
1000010000
1000001000
1000000100
1000000010
1000000001
0110000000
0101000000
0100100000
0100010000
0100001000
0100000100

(Data extracted and interpreted from graphical representation in reference[5])

Mandatory Visualization

Isomer Interconversion Network

The stereodynamics of a substituted **bullvalene** can be represented as a network graph where the nodes are the different isomers and the edges rep

Caption: A simplified isomer interconversion network for a disubstituted **bullvalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpdb-us-e1.wpmucdn.com [bpdb-us-e1.wpmucdn.com]
- 2. gaussian.com [gaussian.com]
- 3. researchgate.net [researchgate.net]
- 4. multiwell.engin.umich.edu [multiwell.engin.umich.edu]
- 5. Synthesis and Analysis of Substituted Bullvalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multiwell.engin.umich.edu [multiwell.engin.umich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. multiwell.engin.umich.edu [multiwell.engin.umich.edu]
- 11. multiwell.engin.umich.edu [multiwell.engin.umich.edu]
- 12. gaussian.com [gaussian.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Computational Modeling of Bullvalene Stereodynamics]. BenchChem,

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.